

# 3-Boc-Amino-4-bromopyridine physical properties

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## Compound of Interest

Compound Name: **3-Boc-Amino-4-bromopyridine**

Cat. No.: **B1519742**

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An In-depth Technical Guide to the Physical and Chemical Properties of **3-Boc-Amino-4-bromopyridine**

## Authored by a Senior Application Scientist

### Introduction

**3-Boc-Amino-4-bromopyridine** (tert-butyl (4-bromopyridin-3-yl)carbamate) is a highly functionalized pyridine derivative that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its strategic combination of a bromine atom, a Boc-protected amine, and the pyridine core makes it an exceptionally versatile intermediate for constructing complex molecular architectures. The bromine atom serves as a handle for a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the tert-butoxycarbonyl (Boc) protecting group offers a stable, yet readily cleavable, masking for the amino functionality, allowing for sequential and controlled synthetic transformations.

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of **3-Boc-Amino-4-bromopyridine**, tailored for researchers, scientists, and drug development professionals. The information herein is intended to facilitate its effective use in the laboratory, ensuring both successful synthetic outcomes and safe handling.

## Chemical Identity and Core Properties

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible science. The key identifiers and physical characteristics of **3-Boc-Amino-4-bromopyridine** are summarized below.

Property	Value	Source(s)
CAS Number	885275-14-9	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>13</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	273.13 g/mol	<a href="#">[1]</a>
Appearance	White solid	<a href="#">[2]</a>
Melting Point	108–109 °C	<a href="#">[2]</a>
Solubility	The presence of the tert-butyl carbamate group enhances stability and solubility in common organic solvents. <a href="#">[1]</a> It is readily soluble in solvents like ethyl acetate, dichloromethane, and chloroform.	
Storage Conditions	Store at 0–8°C in a dry, well-ventilated place. <a href="#">[1]</a>	

## Spectroscopic Profile for Structural Verification

The unambiguous identification of **3-Boc-Amino-4-bromopyridine** is paramount before its use in any synthetic protocol. The following spectroscopic data serves as a reference standard for its characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The data presented here is based on a 400 MHz spectrum in deuterated chloroform (CDCl<sub>3</sub>).[\[2\]](#)

**<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):**[\[2\]](#)

- $\delta$  9.31 (s, 1H): This singlet corresponds to the proton on the pyridine ring at position 2 (H-2), which is deshielded by the adjacent nitrogen atom.
- $\delta$  8.10 (d, J = 5.2 Hz, 1H): This doublet represents the proton at position 6 (H-6) of the pyridine ring.
- $\delta$  7.45 (d, J = 5.2 Hz, 1H): This doublet corresponds to the proton at position 5 (H-5), coupled to H-6.
- $\delta$  6.83 (bs, 1H): This broad singlet is characteristic of the N-H proton of the Boc-carbamate group.
- $\delta$  1.54 (s, 9H): This strong singlet integrates to nine protons and is indicative of the magnetically equivalent methyl groups of the tert-butyl moiety.

**<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):**[\[2\]](#)

- $\delta$  152.0: Carbonyl carbon of the Boc group.
- $\delta$  144.3, 142.3, 133.9, 127.1, 122.2: Resonances corresponding to the five carbons of the pyridine ring.
- $\delta$  82.1: Quaternary carbon of the tert-butyl group.
- $\delta$  28.4: Methyl carbons of the tert-butyl group.

## Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule.

**IR (KBr pellet, cm<sup>-1</sup>):**[\[2\]](#)

- 3228 cm<sup>-1</sup>: N-H stretching vibration of the carbamate.
- 1727 cm<sup>-1</sup>: Strong C=O stretching vibration of the Boc carbonyl group.

- 1568, 1456  $\text{cm}^{-1}$ : C=C and C=N stretching vibrations characteristic of the pyridine ring.
- 1164  $\text{cm}^{-1}$ : C-O stretching of the carbamate group.

## Reactivity, Stability, and Synthetic Utility

The synthetic power of **3-Boc-Amino-4-bromopyridine** stems from its distinct reactive sites, which can be addressed selectively.

- Bromine Atom (C-4 Position): The bromine atom is the primary site for synthetic diversification. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of aryl, heteroaryl, alkyl, and amino substituents at this position.
- Boc-Protected Amine (C-3 Position): The Boc group is a robust protecting group, stable to a wide range of reaction conditions, including those typically employed for cross-coupling. Its primary function is to deactivate the amino group, preventing it from interfering with reactions at the C-4 position. It can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free amine, which can then be used for subsequent functionalization, such as acylation or alkylation.

Caption: Key reactive sites and synthetic pathways for **3-Boc-Amino-4-bromopyridine**.

## Experimental Protocol: Quality Control and Characterization

To ensure the identity and purity of a supplied batch of **3-Boc-Amino-4-bromopyridine**, the following self-validating protocol should be employed.

Objective: To confirm the structure and assess the purity of **3-Boc-Amino-4-bromopyridine** using NMR spectroscopy.

Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

- Causality:  $\text{CDCl}_3$  is an excellent solvent for this compound and provides a clean spectral window. TMS serves as the internal standard for chemical shift calibration (0.00 ppm).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
  - Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative integration.
  - Causality: A high-field spectrometer provides better signal dispersion. A short relaxation delay is sufficient for proton spectra, balancing signal-to-noise with experiment time.
- Data Analysis:
  - Chemical Shift Verification: Compare the chemical shifts of the observed peaks with the reference data (Section 2.1). The singlets at ~9.3 ppm and ~1.5 ppm, and the doublets at ~8.1 and ~7.5 ppm are key diagnostic signals.
  - Integration Analysis: Calibrate the integral of the tert-butyl singlet ( $\delta$  1.54) to 9.00. The remaining peaks corresponding to the pyridine and NH protons should integrate to 1H each.
  - Trustworthiness: This integration check validates the molecular structure. Deviations would indicate the presence of impurities or decomposition. For example, the absence of the broad singlet at ~6.8 ppm could suggest N-H to N-D exchange if residual  $\text{D}_2\text{O}$  is present.
  - Purity Assessment: Look for any unassigned peaks in the spectrum. The presence of significant signals other than those of the product or known solvents (e.g., residual ethyl acetate, dichloromethane) indicates impurities. The purity can be estimated by comparing the integral of the product peaks to the integral of impurity peaks.

## Safety, Handling, and Storage

While specific toxicological data for **3-Boc-Amino-4-bromopyridine** is not extensively published, data from structurally related bromopyridines and carbamates necessitates cautious

handling.

- Hazard Statements (Inferred):
  - H315: Causes skin irritation.[3]
  - H319: Causes serious eye irritation.[3]
  - H335: May cause respiratory irritation.[3]
- Precautionary Statements:[3]
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Personal Protective Equipment (PPE):
  - Wear a lab coat, safety glasses with side shields, and nitrile gloves.
  - Handle the solid material in a well-ventilated fume hood to avoid inhalation of dust.
- Storage:
  - Store in a tightly sealed container in a refrigerator at 0-8°C.[1] The compound is stable under these recommended conditions.
- Disposal:
  - Dispose of waste material in accordance with local, state, and federal regulations.

## Conclusion

**3-Boc-Amino-4-bromopyridine** is a valuable and versatile synthetic intermediate whose physical and spectroscopic properties are well-defined. Its utility is rooted in the orthogonal reactivity of the C-Br bond and the Boc-protected amine. A thorough understanding of its

characteristics, as detailed in this guide, is essential for its successful application in the synthesis of novel pharmaceuticals, agrochemicals, and other fine chemicals. Adherence to the outlined characterization and safety protocols will ensure both reliable scientific outcomes and a safe laboratory environment.

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